molecular formula C11H17N5O12P2S B146862 Adenosine 3'-phosphate 5'-methylenephosphosulfate CAS No. 136439-85-5

Adenosine 3'-phosphate 5'-methylenephosphosulfate

Cat. No. B146862
M. Wt: 505.29 g/mol
InChI Key: JXHZTCWFXMKILW-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine 3'-phosphate 5'-methylenephosphosulfate (AMPPNP) is a nucleotide analogue that has been widely used in scientific research. It is a non-hydrolyzable ATP (adenosine triphosphate) analogue that has been used to study the mechanism of action of various enzymes and proteins.

Mechanism Of Action

Adenosine 3'-phosphate 5'-methylenephosphosulfate is a non-hydrolyzable ATP analogue that binds to the active site of enzymes and proteins that require ATP for their activity. It mimics the binding of ATP and prevents the hydrolysis of ATP by these enzymes and proteins. This allows researchers to study the conformational changes and other biochemical and physiological effects of these enzymes and proteins in the absence of ATP hydrolysis.

Biochemical And Physiological Effects

Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to have a number of biochemical and physiological effects. It has been shown to induce the contraction of smooth muscle cells by activating myosin ATPase. It has also been shown to cause the dissociation of actin and myosin filaments, which is important for muscle contraction. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate has been shown to inhibit the binding of proteins to DNA, which is important for gene expression and regulation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Adenosine 3'-phosphate 5'-methylenephosphosulfate in lab experiments is that it allows researchers to study the mechanism of action of enzymes and proteins in the absence of ATP hydrolysis. This can provide valuable insights into the conformational changes and other biochemical and physiological effects of these enzymes and proteins. However, one of the limitations of using Adenosine 3'-phosphate 5'-methylenephosphosulfate is that it may not accurately mimic the binding and hydrolysis of ATP in vivo. Additionally, the non-hydrolyzable nature of Adenosine 3'-phosphate 5'-methylenephosphosulfate may limit its use in certain experiments.

Future Directions

There are a number of future directions for the use of Adenosine 3'-phosphate 5'-methylenephosphosulfate in scientific research. One potential area of research is the development of new enzymes and proteins that are resistant to Adenosine 3'-phosphate 5'-methylenephosphosulfate. This could lead to the development of new drugs and therapies for a variety of diseases. Additionally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the conformational changes and other biochemical and physiological effects of enzymes and proteins in vivo, which could provide valuable insights into their function and regulation. Finally, Adenosine 3'-phosphate 5'-methylenephosphosulfate could be used to study the role of ATP in various cellular processes, which could lead to a better understanding of how cells function and how diseases develop.

Synthesis Methods

Adenosine 3'-phosphate 5'-methylenephosphosulfate can be synthesized by the reaction of adenosine 5'-triphosphate (ATP) with methylene diphosphonic acid (MDP) and sulfur trioxide-trimethylamine complex (TMSO3-NMe3). The reaction results in the formation of Adenosine 3'-phosphate 5'-methylenephosphosulfate and trimethylamine sulfate. The synthesis method has been well established and is widely used in scientific research.

Scientific Research Applications

Adenosine 3'-phosphate 5'-methylenephosphosulfate has been widely used in scientific research to study the mechanism of action of various enzymes and proteins. It has been used to study the binding and hydrolysis of ATP by enzymes such as myosin, kinesin, and dynein. It has also been used to study the conformational changes in proteins and the role of ATP in protein folding.

properties

CAS RN

136439-85-5

Product Name

Adenosine 3'-phosphate 5'-methylenephosphosulfate

Molecular Formula

C11H17N5O12P2S

Molecular Weight

505.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methanesulfonic acid

InChI

InChI=1S/C11H17N5O12P2S/c12-9-6-10(14-2-13-9)16(3-15-6)11-7(17)8(28-30(20,21)22)5(27-11)1-26-29(18,19)4-31(23,24)25/h2-3,5,7-8,11,17H,1,4H2,(H,18,19)(H2,12,13,14)(H2,20,21,22)(H,23,24,25)/t5-,7-,8-,11-/m1/s1

InChI Key

JXHZTCWFXMKILW-IOSLPCCCSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CS(=O)(=O)O)O)OP(=O)(O)O)O)N

Other CAS RN

136439-85-5

synonyms

3'-mePAPS
adenosine 3'-phosphate 5'-methylenephosphosulfate

Origin of Product

United States

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